An In-Depth Technical Guide to 2-Ethyl-5-methyl-1,3,4-thiadiazole: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Ethyl-5-methyl-1,3,4-thiadiazole: Properties, Synthesis, and Applications
An Introduction to the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring system is a cornerstone in the field of medicinal chemistry and materials science. This five-membered aromatic heterocycle, containing one sulfur and two nitrogen atoms, is a bioisostere of pyrimidine and is present in a number of commercially available drugs. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a privileged scaffold in the design of novel therapeutic agents and functional materials. This guide provides a comprehensive technical overview of a specific, less-documented member of this class: 2-Ethyl-5-methyl-1,3,4-thiadiazole.
It is important to note that direct experimental data for 2-Ethyl-5-methyl-1,3,4-thiadiazole is scarce in the current scientific literature. Therefore, this guide will provide a robust and scientifically-grounded profile of the target molecule by leveraging established knowledge of the 1,3,4-thiadiazole core, and by drawing direct analogies from well-characterized, structurally similar compounds, most notably 2,5-dimethyl-1,3,4-thiadiazole. This approach allows for a predictive yet cautious exploration of its physical and chemical properties, synthesis, and potential applications, providing a valuable resource for researchers and drug development professionals.
Molecular Identity and Inferred Physicochemical Properties
Molecular Structure:
The structure of 2-Ethyl-5-methyl-1,3,4-thiadiazole consists of a central 1,3,4-thiadiazole ring with an ethyl group attached at the 2-position and a methyl group at the 5-position.
Calculated Molecular Properties:
| Property | Value |
| Molecular Formula | C₅H₈N₂S |
| Molecular Weight | 128.19 g/mol |
| Exact Mass | 128.0408 g/mol |
Inferred Physicochemical Properties:
The following properties are inferred from the known data of 2,5-dimethyl-1,3,4-thiadiazole and general trends in homologous series. These values should be considered as estimates pending experimental verification.
| Property | Inferred Value for 2-Ethyl-5-methyl-1,3,4-thiadiazole | Reference Data: 2,5-Dimethyl-1,3,4-thiadiazole |
| Physical State | Likely a low-melting solid or a liquid at room temperature | Solid[1] |
| Melting Point | 55-65 °C | 61-64 °C[1] |
| Boiling Point | ~210-220 °C at 1013 hPa | 202 °C at 1013 hPa[1] |
| Solubility | Expected to have moderate solubility in organic solvents. | Moderately soluble in organic solvents.[2] |
Synthesis and Characterization
The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles is well-established in the chemical literature. A common and effective method involves the cyclization of N,N'-diacylhydrazines with a thionating agent, or the acid-catalyzed cyclization of acyl hydrazides.[3][4]
Proposed Synthetic Pathway
A plausible and efficient route to synthesize 2-Ethyl-5-methyl-1,3,4-thiadiazole is through the acid-catalyzed cyclization of a thiohydrazide, which can be formed from the corresponding acylhydrazide.
Caption: Proposed two-step synthesis of 2-Ethyl-5-methyl-1,3,4-thiadiazole.
Detailed Experimental Protocol (Adapted from a General Procedure)
This protocol is adapted from a general method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles and should be optimized for the specific target molecule.[5][6]
Step 1: Formation of the Thiohydrazide Intermediate (Propionylthiohydrazide)
-
To a solution of propionylhydrazide (1.0 mmol, 1 equiv) in an appropriate solvent such as toluene (10 mL), add Lawesson's reagent (0.5 mmol, 0.5 equiv).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. This intermediate is often used directly in the next step without purification.
Step 2: Cyclization to form 2-Ethyl-5-methyl-1,3,4-thiadiazole
-
To the crude thiohydrazide from Step 1, add acetyl chloride (1.0 mmol, 1 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 mmol).
-
Add water (2 mL) and stir the mixture at 80 °C for 3 hours.[5] Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-Ethyl-5-methyl-1,3,4-thiadiazole.
Inferred Spectroscopic Characterization
The following spectroscopic data are predicted based on the analysis of related 2,5-disubstituted-1,3,4-thiadiazole structures.[1][7][8]
| Spectroscopic Technique | Inferred Data for 2-Ethyl-5-methyl-1,3,4-thiadiazole |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.1 (q, 2H, J = 7.6 Hz, -CH₂-CH₃), ~2.8 (s, 3H, -CH₃), ~1.4 (t, 3H, J = 7.6 Hz, -CH₂-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~170 (C5-thiadiazole), ~168 (C2-thiadiazole), ~25 (-CH₂-CH₃), ~15 (-CH₃), ~12 (-CH₂-CH₃) |
| FT-IR (KBr, cm⁻¹) | ~2980-2940 (C-H stretch, alkyl), ~1640 (C=N stretch, thiadiazole ring), ~1450 (C-H bend, alkyl), ~830 (C-S stretch)[1][9] |
| Mass Spectrometry (EI) | m/z (%): 128 (M⁺), and fragmentation pattern consistent with the loss of ethyl and methyl groups. |
Reactivity and Potential Applications in Drug Development
The 1,3,4-thiadiazole ring is an electron-deficient system, which influences its reactivity. The carbon atoms at the 2- and 5-positions are susceptible to nucleophilic attack, while the ring is generally resistant to electrophilic substitution.[5] The nitrogen atoms can be alkylated or coordinated to metal ions.
The 1,3,4-thiadiazole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including:
-
Antimicrobial and Antifungal Activity: Many 2,5-disubstituted-1,3,4-thiadiazoles have shown potent activity against various bacterial and fungal strains.[3][10]
-
Anticancer Activity: The thiadiazole ring is a component of several compounds with demonstrated anticancer properties.[10][11]
-
Anti-inflammatory and Analgesic Effects: Derivatives of 1,3,4-thiadiazole have been investigated for their potential as anti-inflammatory and analgesic agents.[3]
-
Anticonvulsant Activity: The thiadiazole nucleus is present in compounds showing anticonvulsant properties.[3]
Given these established activities for the 1,3,4-thiadiazole class, 2-Ethyl-5-methyl-1,3,4-thiadiazole represents a novel, unexplored molecule that could be a valuable starting point for the design and synthesis of new drug candidates. Its simple alkyl substitution pattern provides a foundational structure that can be further elaborated to optimize biological activity and pharmacokinetic properties.
Safety and Handling
While specific toxicity data for 2-Ethyl-5-methyl-1,3,4-thiadiazole is not available, general precautions for handling heterocyclic sulfur-containing compounds should be followed. Based on the safety data for 2,5-dimethyl-1,3,4-thiadiazole, the following hazards should be considered:
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes.
Conclusion
2-Ethyl-5-methyl-1,3,4-thiadiazole, while not extensively characterized, represents an intriguing molecule within the medicinally significant 1,3,4-thiadiazole family. By drawing upon the extensive knowledge of its structural analogs, this guide provides a comprehensive and predictive overview of its physicochemical properties, a plausible synthetic route, and its potential applications. The information presented herein serves as a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and other novel 2,5-disubstituted-1,3,4-thiadiazoles. Further experimental investigation is warranted to validate the inferred properties and to fully elucidate the biological activity of this promising heterocyclic compound.
References
-
Santhosh, C., Singh, K. R., Sheela, K., Swaroop, T. R., & Sadashiva, M. P. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(17), 11486–11496. [Link]
-
Santhosh, C., Singh, K. R., Sheela, K., Swaroop, T. R., & Sadashiva, M. P. (2023). Supporting Information for Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. ACS Publications. [Link]
-
Koprowska, K., & Mrozik, W. (2018). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed, 23(1), 12-20. [Link]
-
PubChem. (n.d.). 2,5-Dimethyl-1,3,4-thiadiazole. Retrieved from [Link]
-
American Research Journals. (n.d.). Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. Retrieved from [Link]
-
JETIR. (2025, June). 2, 5-DISUBSTITUTED-1, 3, 4-THIADIAZOLE DERIVATIVES: A REVIEW ON VARIOUS PHARMACOLOGICAL ACTIVITIES. Retrieved from [Link]
-
El-Sayed, W. M., Ali, O. M., & El-Deen, I. M. (2015). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 20(9), 16378–16403. [Link]
-
Gür, M., & Çavuş, M. S. (2020). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences, 6(2), 327-340. [Link]
-
Chemical Methodologies. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Retrieved from [Link]
-
Çetin, A., & Çakmak, O. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Scientific Reports, 12(1), 17359. [Link]
-
Connect Journals. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Retrieved from [Link]
-
Journal of Emerging Technologies and Innovative Research. (2025). 2, 5-DISUBSTITUTED-1, 3, 4-THIADIAZOLE DERIVATIVES: A REVIEW ON VARIOUS PHARMACOLOGICAL ACTIVITIES. Retrieved from [Link]
-
Growing Science. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of DNA Interactions. Retrieved from [Link]
-
Mohamed, S. K., & El-Sayed, M. S. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(2), 268. [Link]
-
Çavuş, M. S., & Muğlu, H. (2020). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 833-846. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]
-
Lynch, D. E. (2001). 2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole. Acta Crystallographica Section C: Crystal Structure Communications, 57(10), 1201-1203. [Link]
- Books. (2024, July 24). Chapter 7: Synthesis, Properties, and Biological Applications of 1,3,4-Thiadiazoles.
-
Li, X., Bond, A. D., Johansson, K. E., & van de Streek, J. (2014). Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and (13)C solid-state NMR. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 8), 784–789. [Link]
-
Gavin Publishers. (2018, February 1). 1, 3, 4-Thiadiazoles: An Overview. Retrieved from [Link]
-
ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. In Current Studies in Basic Sciences, Engineering and Technology 2021 (pp. 174-184). [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates [organic-chemistry.org]
- 3. jetir.org [jetir.org]
- 4. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin [mdpi.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. chemmethod.com [chemmethod.com]
- 10. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
